molecular formula C24H19N5O2 B5317507 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone

1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone

Cat. No. B5317507
M. Wt: 409.4 g/mol
InChI Key: OKOJUWDCLMZHNF-PKAZHMFMSA-N
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Description

1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as DEPN-8, is a chemical compound that has been used in scientific research for its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the inhibition of various enzymes and proteins in cancer cells and microorganisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. This compound has also been shown to inhibit the activity of various proteins involved in cell signaling pathways, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. It has also been shown to inhibit the activity of various enzymes and proteins involved in DNA replication and repair. In microorganisms, this compound has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone has several advantages and limitations for lab experiments. One advantage is its potential use as a fluorescent probe for metal ions, which can be used in various biochemical assays. Another advantage is its potential use as an antimicrobial agent against various bacteria and fungi. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for the study of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone. One direction is to further investigate its potential use as a cancer treatment by studying its mechanism of action and optimizing its efficacy. Another direction is to study its potential use as an antimicrobial agent against various bacteria and fungi. Additionally, further research can be done to investigate its potential use as a fluorescent probe for metal ions and its application in various biochemical assays.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(4-nitrophenyl)ethanone with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a catalyst such as acetic acid. The resulting compound is then purified using various techniques such as column chromatography.

Scientific Research Applications

1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in various fields such as cancer treatment, antimicrobial activity, and as a fluorescent probe for metal ions. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use as an antimicrobial agent against various bacteria and fungi. Additionally, this compound has been used as a fluorescent probe for metal ions such as copper and zinc.

properties

IUPAC Name

N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-17(18-12-14-21(15-13-18)29(30)31)27-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,25,26,28)/b27-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOJUWDCLMZHNF-PKAZHMFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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